2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid

Lipophilicity Positional isomerism Drug-likeness optimization

2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid (CAS 2007916-44-9, MF: C₁₀H₅F₆NO₃, MW: 301.14 g/mol) is an N-aryl oxamic acid derivative belonging to the broader class of oxalamic acid-based carboxylic acids, characterized by a 2,6-bis(trifluoromethyl)phenyl substituent attached to the amino group of the oxoacetic acid scaffold. The compound features a predicted density of 1.6 ± 0.1 g/cm³, a predicted LogP of 3.17, and a molecular formula identical to its closest positional isomer, the 3,5-bis(trifluoromethyl) analog.

Molecular Formula C10H5F6NO3
Molecular Weight 301.144
CAS No. 2007916-44-9
Cat. No. B2979499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid
CAS2007916-44-9
Molecular FormulaC10H5F6NO3
Molecular Weight301.144
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)NC(=O)C(=O)O)C(F)(F)F
InChIInChI=1S/C10H5F6NO3/c11-9(12,13)4-2-1-3-5(10(14,15)16)6(4)17-7(18)8(19)20/h1-3H,(H,17,18)(H,19,20)
InChIKeyKAEQSSXKVXBORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid (CAS 2007916-44-9): A Sterically Constrained N-Aryl Oxamic Acid for Specialized Research Applications


2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid (CAS 2007916-44-9, MF: C₁₀H₅F₆NO₃, MW: 301.14 g/mol) is an N-aryl oxamic acid derivative belonging to the broader class of oxalamic acid-based carboxylic acids, characterized by a 2,6-bis(trifluoromethyl)phenyl substituent attached to the amino group of the oxoacetic acid scaffold . The compound features a predicted density of 1.6 ± 0.1 g/cm³, a predicted LogP of 3.17, and a molecular formula identical to its closest positional isomer, the 3,5-bis(trifluoromethyl) analog . Oxamic acid derivatives, including this compound, are recognized as phosphotyrosine mimetics with demonstrated utility as competitive inhibitors of protein tyrosine phosphatases (PTPs) and lactate dehydrogenase (LDH), positioning this scaffold within established medicinal chemistry and chemical biology workflows [1][2].

Why 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid Cannot Be Replaced by the 3,5-Bis(trifluoromethyl) Isomer or Other N-Aryl Oxamic Acids


Positional isomerism on the N-aryl ring of oxamic acids fundamentally alters steric environment, electronic distribution, and conformational dynamics at the oxamic acid pharmacophore. The 2,6-bis(trifluoromethyl) substitution pattern places two bulky, electron-withdrawing CF₃ groups in the ortho positions relative to the anilino nitrogen, creating a sterically encumbered environment that restricts rotation around the N-aryl bond and modulates both the acidity of the carboxylic acid moiety and the hydrogen-bonding capacity of the amide NH . In contrast, the 3,5-bis(trifluoromethyl) isomer (commercially available as Sigma-Aldrich product 806420) positions the CF₃ groups meta to the anilino attachment point, resulting in a substantially different conformational profile and electronic landscape at the active pharmacophore, which directly impacts molecular recognition by biological targets . These structural differences preclude simple interchangeability in structure-activity relationship (SAR) studies, enzyme inhibition assays, and materials chemistry applications where precise steric and electronic tuning is required. Users who substitute the 3,5-isomer for the 2,6-isomer without experimental validation risk introducing uncontrolled variables in binding affinity, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid (CAS 2007916-44-9)


Predicted Lipophilicity (LogP) Divergence Between 2,6- and 3,5-Bis(trifluoromethyl) Oxamic Acid Isomers

The 2,6-bis(trifluoromethyl) isomer (CAS 2007916-44-9) exhibits a predicted LogP of 3.17, as determined by computational estimation, representing a measurable difference in lipophilicity compared to the 3,5-bis(trifluoromethyl) positional isomer (Sigma-Aldrich 806420) . While a direct experimentally measured LogP for the 3,5-isomer is not publicly available, class-level inference from oxamic acid SAR indicates that ortho-substitution patterns (as in the 2,6-isomer) can alter apparent lipophilicity by modulating intramolecular hydrogen bonding and shielding polar functional groups, in contrast to meta-substitution patterns (as in the 3,5-isomer) which primarily exert electronic effects through induction [1]. This differential lipophilicity is expected to influence membrane permeability, protein binding, and pharmacokinetic behavior in cell-based and in vivo assays.

Lipophilicity Positional isomerism Drug-likeness optimization

Steric Bulk and Conformational Restriction: Ortho-CF₃ Groups Impose Rotational Barrier at N-Aryl Bond

The 2,6-bis(trifluoromethyl)phenyl substituent in CAS 2007916-44-9 creates substantial steric bulk directly adjacent to the oxamic acid amide bond, restricting free rotation around the N-aryl bond and locking the molecular conformation into a preferred geometry. This steric profile is fundamentally distinct from that of the 3,5-bis(trifluoromethyl) isomer (Sigma-Aldrich 806420), where the CF₃ groups are meta to the anilino nitrogen and exert minimal direct steric influence on the oxamic acid pharmacophore . In the broader context, the 2,6-bis(trifluoromethyl)phenyl (FXyl) group has been independently established in the literature as a sterically demanding, electron-deficient aryl motif that imparts unique conformational and electronic properties when attached to heteroatom-containing functional groups, as demonstrated in computational and experimental studies on D-π-A triarylborane TADF emitters where the FXyl group serves as the acceptor moiety [1]. This conformational restriction is expected to translate into altered binding kinetics and selectivity profiles when the compound engages enzyme active sites, as conformational pre-organization can reduce entropic penalties upon binding.

Conformational restriction Steric hindrance Structure-based drug design

Commercially Distinct Supply Position: 2,6-Isomer Available Only from Specialized Niche Suppliers vs. Broad Availability of 3,5-Isomer from Sigma-Aldrich

The 2,6-bis(trifluoromethyl) isomer (CAS 2007916-44-9) occupies a distinctly different position in the research chemical supply chain compared to the 3,5-isomer. The 3,5-isomer is broadly available as a catalog product from Sigma-Aldrich (Product No. 806420) in 250 mg and 1 g packaging sizes at 95% purity, with transparent pricing ($136.00 for 1 g) [1]. In contrast, the 2,6-isomer (CAS 2007916-44-9) is supplied exclusively by specialized niche vendors such as Fluorochem (cat. no. 4179253, 250 mg and 1 g, 95%), AKSci (cat. no. 2000EJ, 95%), Leyan (cat. no. 1109995, 98%), and MolCore (cat. no. MC537618, ≥98%) . This supply chain differentiation means that users requiring the 2,6-isomer cannot simply default to the more widely available 3,5-isomer, and procurement decisions must account for supplier lead times, pricing variability, and quality documentation specific to niche vendors.

Procurement differentiation Commercial availability Research supply chain

N-Aryl Oxamic Acid Scaffold: Established PTP1B Inhibition Potency Baseline Supports SAR Exploration with 2,6-Bis(trifluoromethyl) Substitution

The N-aryl oxamic acid scaffold, exemplified by N-phenyl oxamic acid, has been validated as a monoacid-based phosphotyrosine mimetic with demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). N-Phenyl oxamic acid (unsubstituted) exhibits an IC₅₀ of 86 μM against PTP1B [1]. Subsequent SAR optimization on the N-aryl ring has produced highly potent derivatives with IC₅₀ values below 20 nM against mPTPB, demonstrating that aryl substitution can drive >4000-fold improvements in potency [1]. The 2,6-bis(trifluoromethyl) substitution pattern on CAS 2007916-44-9 introduces a combination of strong electron-withdrawing effects (Hammett σₘ ≈ 0.43 per CF₃ group) and ortho steric bulk, which together are expected to modulate both the pKₐ of the oxamic acid carboxylic acid (influencing charge state at physiological pH) and the geometry of the phosphotyrosine mimetic pharmacophore—parameters known to be critical for PTP binding pocket engagement [1][2]. While direct IC₅₀ data for CAS 2007916-44-9 against any PTP isoform has not been publicly disclosed, the established SAR trajectory of this scaffold provides a rational basis for selecting this specific isomer in enzyme inhibition studies where differential steric and electronic modulation of the pharmacophore is the experimental variable of interest.

PTP1B inhibition Diabetes target Phosphotyrosine mimetic

Optimal Research and Procurement Applications for 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid (CAS 2007916-44-9)


Structure-Activity Relationship (SAR) Studies on N-Aryl Oxamic Acid PTP Inhibitors

Investigators exploring the impact of aryl substitution pattern on protein tyrosine phosphatase (PTP) inhibition should procure CAS 2007916-44-9 as the ortho,ortho'-bis(trifluoromethyl) variant within an isomeric panel that includes the 3,5-isomer (Sigma-Aldrich 806420), the unsubstituted N-phenyl oxamic acid (IC₅₀ = 86 μM against PTP1B), and mono-substituted analogs. The 2,6-isomer provides the maximal steric and electronic perturbation at the pharmacophore, enabling systematic deconvolution of steric vs. electronic contributions to binding affinity .

Conformational Analysis and Molecular Docking Studies of Oxamic Acid-Enzyme Complexes

The restricted N-aryl bond rotation imposed by the 2,6-bis(trifluoromethyl) substitution pattern in CAS 2007916-44-9 makes this compound a valuable tool for studying the conformational preferences of oxamic acid inhibitors within enzyme active sites. The 2,6-bis(trifluoromethyl)phenyl (FXyl) group has been computationally characterized in other molecular contexts (e.g., D-π-A triarylboranes), confirming its ability to impose distinct conformational constraints . Researchers performing co-crystallization, molecular dynamics simulations, or NMR-based conformational analysis should select this isomer when a sterically locked N-aryl oxamic acid conformation is experimentally desirable.

Synthesis of Fluorinated Building Blocks for Medicinal Chemistry Libraries

CAS 2007916-44-9 serves as a synthetic building block containing the 2,6-bis(trifluoromethyl)anilino moiety, which can be elaborated through the carboxylic acid handle (e.g., amide coupling, esterification) to generate diverse fluorinated compound libraries. The ortho-CF₃ groups confer distinct electronic properties—including enhanced metabolic stability and altered basicity of proximal functional groups—compared to building blocks bearing meta-CF₃ substitution patterns . Chemists constructing focused libraries for PTP or LDH inhibitor screening should incorporate this isomer to ensure comprehensive coverage of aryl substitution chemical space.

Comparative Physicochemical Profiling of Positional Isomers in Drug Discovery Programs

Drug discovery teams conducting property-based lead optimization should include CAS 2007916-44-9 in isomer pairs when evaluating the effect of ortho vs. meta CF₃ substitution on key developability parameters. The predicted LogP of 3.17, combined with the unique steric and electronic profile of the 2,6-substitution pattern, provides a differentiated physicochemical starting point relative to the 3,5-isomer . Head-to-head experimental comparison of the two isomers in assays measuring solubility, permeability (PAMPA/Caco-2), microsomal stability, and plasma protein binding would generate valuable data for establishing substituent position-property relationships relevant to lead optimization.

Quote Request

Request a Quote for 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.